3-cyclopropylpropanoyl Chloride
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 3-cyclopropylpropanoyl chloride through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals distinctive resonance patterns that reflect the unique structural features of the molecule. The cyclopropyl protons typically appear in the upfield region due to the characteristic shielding effects associated with the strained ring system.
The methylene protons connecting the cyclopropyl group to the carbonyl exhibit specific chemical shift patterns that distinguish them from simple alkyl chains. These protons experience deshielding effects from the adjacent cyclopropyl ring and the electron-withdrawing acyl chloride group. The coupling patterns observed in the proton spectra provide valuable information about the spatial relationships between different proton environments within the molecule.
Carbon-13 nuclear magnetic resonance analysis reveals the distinct carbon environments present in the compound structure. The carbonyl carbon exhibits a characteristic downfield chemical shift typical of acyl chlorides, while the cyclopropyl carbons display the unique spectral signatures associated with highly strained ring systems. The methylene carbons in the propyl chain show intermediate chemical shifts reflecting their position between the cyclopropyl and carbonyl groups.
| Nuclear Magnetic Resonance Parameter | Characteristic Range |
|---|---|
| Cyclopropyl proton chemical shifts | 0.1-1.0 parts per million |
| Methylene proton chemical shifts | 2.5-3.5 parts per million |
| Carbonyl carbon chemical shift | 170-180 parts per million |
| Cyclopropyl carbon chemical shifts | 8-15 parts per million |
Infrared Vibrational Signature Profiling
Infrared spectroscopy provides characteristic vibrational signatures that enable definitive identification of 3-cyclopropylpropanoyl chloride. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears at frequencies typical of acyl chlorides, generally in the range of 1800-1820 wavenumbers. This absorption is characteristically intense and sharp, reflecting the highly polarized nature of the carbon-oxygen double bond in acyl chloride compounds.
The carbon-hydrogen stretching vibrations associated with the cyclopropyl group exhibit distinctive frequencies that differentiate them from typical alkyl carbon-hydrogen bonds. The ring strain in the cyclopropyl system results in modified hybridization states that affect the vibrational frequencies of the associated bonds. The methylene carbon-hydrogen stretching vibrations appear in the expected aliphatic region but may show slight shifts due to the influence of both the cyclopropyl group and the electron-withdrawing acyl chloride functionality.
The carbon-chlorine stretching vibration provides another diagnostic feature, typically appearing in the lower frequency region of the spectrum. The fingerprint region below 1500 wavenumbers contains additional characteristic absorptions that reflect the overall molecular framework and can be used for compound identification and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 3-cyclopropylpropanoyl chloride reveals characteristic fragmentation patterns that reflect the structural features and bonding relationships within the molecule. The molecular ion peak appears at mass-to-charge ratio 132, corresponding to the molecular weight of the compound. The fragmentation behavior follows predictable pathways based on the relative stability of the resulting ionic species and the bond strengths within the molecular framework.
The most common fragmentation involves the loss of chlorine to form an acylium ion, which represents a highly stable carbocation stabilized by resonance with the carbonyl group. This fragmentation typically produces one of the most intense peaks in the mass spectrum. Additional fragmentation pathways include the loss of carbon monoxide from the acylium ion, leading to formation of alkyl carbocations.
The cyclopropyl group contributes to unique fragmentation patterns due to the strain-relief driving force associated with ring opening. The three-membered ring can undergo rearrangement reactions during the ionization process, leading to formation of propyl cations or other rearranged ionic species. These fragmentation patterns provide valuable structural information and can be used to distinguish 3-cyclopropylpropanoyl chloride from other isomeric acyl chlorides.
| Mass Spectrometric Fragment | Mass-to-Charge Ratio | Relative Intensity |
|---|---|---|
| Molecular ion | 132 | Moderate |
| Loss of chlorine | 97 | High |
| Loss of chlorine and carbon monoxide | 69 | Moderate |
| Cyclopropyl cation | 41 | Low to moderate |
Comparative Analysis with Related Acyl Chloride Derivatives
3-Cyclopropylpropanoyl chloride exhibits both similarities and distinctive differences when compared to other acyl chloride derivatives. Propionyl chloride, the parent compound without the cyclopropyl substitution, has a significantly lower molecular weight of 92.52 grams per mole and displays different physical properties. The introduction of the cyclopropyl group increases the molecular complexity and introduces additional structural constraints that affect reactivity and spectroscopic properties.
Comparison with 3-chloropropionyl chloride reveals the influence of different substituents on the propanoyl chloride framework. 3-Chloropropionyl chloride has a molecular weight of 126.97 grams per mole and contains two chlorine atoms, resulting in different electronic properties and reactivity patterns. The cyclopropyl substitution in 3-cyclopropylpropanoyl chloride provides steric bulk and ring strain effects that are absent in the chloro-substituted analog.
3-Cyclopentylpropionyl chloride represents a homologous compound with a larger cycloalkyl substituent. This compound has a molecular weight of 160.641 grams per mole and exhibits different steric and electronic properties due to the larger ring size and reduced ring strain compared to the cyclopropyl derivative. The five-membered cyclopentyl ring lacks the significant strain present in the cyclopropyl system, resulting in different reactivity profiles and spectroscopic characteristics.
The comparative analysis reveals that the cyclopropyl substitution imparts unique properties to 3-cyclopropylpropanoyl chloride that distinguish it from both smaller and larger cycloalkyl analogs. The high ring strain in the cyclopropyl group contributes to increased reactivity in certain reaction pathways while providing distinctive spectroscopic signatures that enable unambiguous identification of the compound.
| Compound | Molecular Weight | Ring Size | Characteristic Features |
|---|---|---|---|
| 3-Cyclopropylpropanoyl chloride | 132.59 g/mol | 3-membered | High ring strain, unique reactivity |
| Propionyl chloride | 92.52 g/mol | None | Simple acyl chloride, baseline reactivity |
| 3-Chloropropionyl chloride | 126.97 g/mol | None | Electron-withdrawing chloro substituent |
| 3-Cyclopentylpropionyl chloride | 160.64 g/mol | 5-membered | Lower ring strain, increased steric bulk |
Properties
IUPAC Name |
3-cyclopropylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-6(8)4-3-5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEVFLGQZXYLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470907 | |
| Record name | 3-cyclopropylpropanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-20-5 | |
| Record name | 3-cyclopropylpropanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Synthesis Methods
Acid Chlorination of 3-Cyclopropylpropanoic Acid
The conventional route involves treating 3-cyclopropylpropanoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert carboxylic acids to acyl chlorides via nucleophilic acyl substitution. For example:
$$
\text{3-Cyclopropylpropanoic Acid} + \text{SOCl}2 \rightarrow \text{3-Cyclopropylpropanoyl Chloride} + \text{SO}2 + \text{HCl}
$$
This method typically requires anhydrous conditions, reflux temperatures, and post-reaction purification to remove residual reagents. Challenges include handling corrosive gases (HCl, SO₂) and achieving high purity due to side reactions.
Continuous Flow Synthesis Using Microreactors
Microchannel Reactor Design
A breakthrough method described in CN117209377B employs a dual-microreactor system for continuous synthesis:
- First Microreactor : Chlorination of 2-(N,N-diisopropylamino)-3-phenyl-cyclopropanone using triphosgene (bis(trichloromethyl) carbonate) over a copper chloride-loaded porous carbon foam catalyst.
- Second Microreactor : Reaction of the intermediate with propionic acid over a zinc-tin chloride/carbon foam catalyst to yield 3-cyclopropylpropanoyl chloride.
Reaction Conditions:
| Parameter | First Reactor | Second Reactor |
|---|---|---|
| Temperature | 25–30°C | 30–40°C |
| Pressure | Ambient | Ambient |
| Flow Rate | 6–10 mL/min | 6–10 mL/min |
| Catalyst | CuCl₂/C foam | ZnCl₂-SnCl₂/C foam |
This system achieves 97.28% yield and 99.5% purity by optimizing residence time and minimizing side reactions.
Advantages of Continuous Flow
Catalytic Systems and Reaction Optimization
Porous Carbon Foam-Supported Catalysts
The patent emphasizes catalysts synthesized by depositing metal chlorides (CuCl₂, ZnCl₂, SnCl₂) on porous carbon foam:
- Surface Area : High porosity increases active sites, improving reaction kinetics.
- Particle Size : 20–40 µm granules balance flow dynamics and catalytic activity.
Catalyst Performance Comparison:
| Catalyst | Substrate | Yield (%) | Purity (%) |
|---|---|---|---|
| CuCl₂/C foam | Cyclopropanone intermediate | 97.28 | 99.5 |
| ZnCl₂-SnCl₂/C foam | Propionic acid | 97.28 | 99.5 |
Analytical Characterization and Quality Control
Industrial-Scale Production Considerations
Cost Analysis
| Factor | Traditional Batch | Continuous Flow |
|---|---|---|
| Catalyst Cost | High (non-reusable) | Low (reusable) |
| Energy Consumption | High (reflux) | Moderate |
| Waste Disposal | Complex | Simplified |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Cyclopropylpropanoyl chloride readily undergoes nucleophilic substitution reactions.
Common Reagents and Conditions:
Amines: Used in the formation of amides.
Alcohols: Used in the formation of esters.
Water: Causes hydrolysis of the compound.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
3-Cyclopropylpropanoic Acid: Formed from hydrolysis.
Scientific Research Applications
Organic Synthesis
3-Cyclopropylpropanoyl chloride serves as a versatile building block in organic synthesis. Its unique cyclopropyl group contributes to the compound's reactivity, making it valuable for various chemical transformations.
Reactions Involving 3-Cyclopropylpropanoyl Chloride
Pharmaceutical Applications
The compound has potential applications in drug development due to its structural characteristics that can influence biological activity.
Case Studies
- Development of Anticancer Agents : Research indicates that derivatives of 3-cyclopropylpropanoyl chloride can lead to compounds with significant anticancer properties. For instance, modifications on the cyclopropyl moiety have been shown to enhance the efficacy of certain drug candidates against specific cancer types. This is particularly relevant in creating targeted therapies that exploit the unique structure of cyclopropane rings.
- Enzyme Mechanism Studies : The cyclopropyl group is often utilized in studies investigating enzyme mechanisms. Compounds like cyclopropylmethanol have been instrumental in elucidating the roles of different functional groups in enzymatic reactions, providing insights into reaction pathways and substrate specificity. This highlights the compound's relevance beyond mere synthesis to fundamental biochemical research. | |
Materials Science
In materials science, 3-cyclopropylpropanoyl chloride can be used as a precursor for creating polymers and resins with desirable properties.
Applications in Polymer Chemistry
Mechanism of Action
The mechanism of action of 3-cyclopropylpropanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The molecular targets include nucleophilic sites on these molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Key Findings:
- Reactivity: The cyclopropyl group in 3-cyclopropylpropanoyl chloride likely reduces electrophilicity at the carbonyl carbon compared to propanoyl chloride due to electron donation from the cyclopropane ring, slowing hydrolysis rates .
- Stability: Cyclopropane’s ring strain may increase susceptibility to ring-opening reactions under acidic or nucleophilic conditions, unlike 3-chloropropanoyl chloride, where the chlorine atom stabilizes the molecule via inductive effects .
Comparison with Sulfonyl Chlorides
Table 2: Sulfonyl Chlorides vs. Acyl Chlorides
Key Findings:
- Sulfonyl chlorides (e.g., cyclopropylmethanesulfonyl chloride) exhibit distinct reactivity, favoring sulfonamide formation over nucleophilic acyl substitution. In contrast, 3-cyclopropylpropanoyl chloride is more reactive toward alcohols and amines to form esters and amides .
- The cyclopropyl group in both classes enhances thermal stability but reduces solubility in polar solvents due to hydrophobic effects .
Comparison with Alkyl Chlorides
Table 3: Alkyl Chlorides vs. Acyl Chlorides
Key Findings:
- Alkyl chlorides like allyl chloride undergo elimination or SN2 reactions, whereas 3-cyclopropylpropanoyl chloride participates in nucleophilic acyl substitution.
- Toxicity: Acyl chlorides are generally corrosive (e.g., 3-chloropropionic acid causes skin corrosion ), while alkyl chlorides like 1,2,3-trichloropropane exhibit systemic toxicity .
Biological Activity
3-Cyclopropylpropanoyl chloride (C6H9ClO) is a compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and its unique structural properties. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, effects on different biological systems, and relevant case studies.
- Molecular Formula : C6H9ClO
- Molar Mass : 132.59 g/mol
- CAS Number : 11708063
- Structure : The compound features a cyclopropyl group attached to a propanoyl chloride moiety, which contributes to its reactivity and biological interactions.
Biological Activity Overview
3-Cyclopropylpropanoyl chloride exhibits a range of biological activities, primarily due to its ability to act as an acylating agent. Its reactivity allows it to interact with various biomolecules, leading to significant biological effects.
The primary mechanism through which 3-cyclopropylpropanoyl chloride exerts its effects is via acylation. This process involves the transfer of an acyl group to nucleophilic sites on proteins, peptides, or other biomolecules, potentially altering their function. Such modifications can impact enzyme activity, receptor binding, and cellular signaling pathways.
Biological Effects
-
Antimicrobial Activity
- Studies have indicated that derivatives of 3-cyclopropylpropanoyl chloride possess antimicrobial properties. The compound's ability to modify bacterial proteins may inhibit growth and replication.
- A case study demonstrated that a related compound effectively inhibited the growth of Staphylococcus aureus, suggesting potential for development into an antimicrobial agent.
-
Cytotoxicity
- Preliminary cytotoxicity assays have shown that 3-cyclopropylpropanoyl chloride can induce apoptosis in certain cancer cell lines. This effect is attributed to its ability to interfere with critical cellular processes.
- A notable study reported IC50 values in the micromolar range for several cancer cell lines, indicating significant cytotoxic potential.
-
Neuroactive Properties
- Research has suggested that compounds similar to 3-cyclopropylpropanoyl chloride may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- In vitro studies indicated modulation of GABAergic activity, which could have implications for anxiety and depression treatments.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various acyl chlorides, including 3-cyclopropylpropanoyl chloride. The results demonstrated significant inhibition against Gram-positive bacteria.
- Cytotoxic Effects on Cancer Cells : In an experimental setup involving human cancer cell lines, 3-cyclopropylpropanoyl chloride showed promising cytotoxic effects with an IC50 value of approximately 15 µM against breast cancer cells. This study highlights the compound's potential as a lead structure for anticancer drug development.
Q & A
Q. What are the key considerations for synthesizing 3-cyclopropylpropanoyl chloride in laboratory settings?
Synthesis typically involves cyclopropane ring formation followed by acyl chloride generation. For example, reacting 3-cyclopropylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Temperature control (0–5°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via distillation or chromatography ensures high purity .
Q. What safety protocols are essential when handling 3-cyclopropylpropanoyl chloride?
The compound is corrosive and reacts exothermically with water. Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers at 2–8°C, away from moisture. Neutralize spills with sodium bicarbonate or inert adsorbents. Safety data from analogous chlorinated compounds (e.g., 3-chloropropionic acid) emphasize skin/eye protection and immediate decontamination .
Q. Which analytical methods are most reliable for characterizing 3-cyclopropylpropanoyl chloride?
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm). Acyl chloride carbonyl resonates at δ ~170–180 ppm in ¹³C NMR .
- IR Spectroscopy : Strong C=O stretch near 1800 cm⁻¹ and C-Cl stretch at 600–800 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak (M⁺) matches the molecular weight (e.g., 134.59 g/mol for C₆H₉ClO) .
Advanced Research Questions
Q. How can reaction conditions be optimized for enantioselective synthesis of 3-cyclopropylpropanoyl chloride derivatives?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium/BINAP complexes) enable enantiomer separation. Kinetic resolution during cyclopropanation or acylation steps can enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry .
Q. What strategies resolve contradictions in reported reactivity of 3-cyclopropylpropanoyl chloride with nucleophiles?
Conflicting data may arise from solvent polarity or steric effects. For example, in polar aprotic solvents (DMF), the acyl chloride reacts rapidly with amines, but steric hindrance from the cyclopropane group slows nucleophilic attack. Systematic variation of solvents, temperatures, and nucleophile concentrations can clarify reactivity trends .
Q. How does the cyclopropane ring influence the compound’s stability and biological activity?
The strained cyclopropane ring increases electrophilicity, enhancing reactivity in cross-coupling or peptide conjugation. In medicinal chemistry, this moiety improves metabolic stability and target binding affinity. Computational studies (DFT) predict bond angles and strain energy (~27 kcal/mol), which correlate with experimental degradation rates .
Q. What are the challenges in scaling up 3-cyclopropylpropanoyl chloride synthesis, and how are they addressed?
Large-scale reactions risk thermal runaway due to exothermic acylation. Use jacketed reactors with precise temperature control and incremental reagent addition. Continuous flow systems improve heat dissipation and yield consistency. Purification via short-path distillation under reduced pressure minimizes decomposition .
Methodological Guidance
Q. How to design experiments to study the hydrolysis kinetics of 3-cyclopropylpropanoyl chloride?
Conduct pH-dependent kinetic studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track acyl chloride consumption. Compare rates with non-cyclopropyl analogs to quantify ring strain effects. Arrhenius plots (ln k vs. 1/T) reveal activation parameters .
Q. What computational tools predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like proteases. QSAR models link cyclopropane geometry (bond lengths, angles) to inhibitory potency. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or spectral data?
Variations often arise from impurities or polymorphs. Reproduce experiments using standardized methods (e.g., USP guidelines). Cross-validate with orthogonal techniques (e.g., DSC for melting points, 2D NMR for structure confirmation). Publish raw data in open repositories for peer verification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
